Echimidine N-oxide

Description

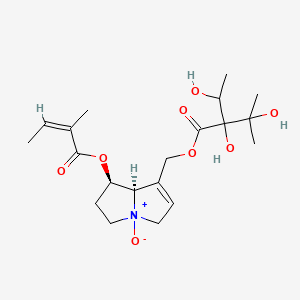

Structure

3D Structure

Properties

CAS No. |

41093-89-4 |

|---|---|

Molecular Formula |

C20H31NO8 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |

InChI Key |

KDJGEXAPDZNXSD-KCFAIRMISA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Synonyms |

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Echimidine N-oxide in Echium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA), is a secondary metabolite of significant interest found within various species of the Echium genus, belonging to the Boraginaceae family. As the N-oxide form is the primary storage state of echimidine in these plants, understanding its natural distribution and concentration is crucial for toxicological assessments, phytochemical studies, and the development of therapeutic agents.[1] This technical guide provides a comprehensive overview of the natural sources of this compound in Echium species, detailing its quantitative distribution, methodologies for its extraction and analysis, and the current understanding of its biosynthetic pathway.

Quantitative Distribution of this compound in Echium Species

This compound is a major pyrrolizidine alkaloid found in several Echium species, with its concentration varying significantly depending on the species, plant part, and developmental stage. Echium plantagineum and Echium vulgare are among the most well-studied species in this regard.[2]

| Echium Species | Plant Part | Concentration of this compound | Other Notes | Reference |

| Echium plantagineum | Foliage (leaves and stems) | Among the most abundant PANOs.[2] | Concentration varies with developmental stage, being present from the seedling to flowering stages.[2] | [2] |

| Echium vulgare | Foliage (leaves and stems) | Present, but at significantly lower levels than in E. plantagineum under identical glasshouse conditions.[2] | This compound is one of the most abundant PANOs in field-grown plants.[2] | [2] |

| Echium vulgare | Pollen | 8,000 - 14,000 ppm (0.8% - 1.4%) of total PAs, with N-oxides being the main form. | This compound is one of several PAs identified. | [1][3] |

| Echium amoenum | Dried Petals | Total alkaloid content is 0.01%. | Echimidine and its isomer were identified. | [4] |

| Honey from Echium spp. | - | Average of 318.39 µg/kg. | This compound is a frequently encountered PANO in honey.[1] | [1] |

PANO: Pyrrolizidine Alkaloid N-oxide

Experimental Protocols

The extraction, isolation, and quantification of this compound from Echium species involve multi-step procedures that are critical for accurate analysis. The following sections detail the key experimental protocols cited in the literature.

Extraction of Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs)

A common method for extracting PAs and PANOs from plant material involves an initial extraction with an acidified aqueous or alcoholic solution, followed by purification.

Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material (leaves, flowers, etc.) and grind it into a fine powder.

-

Extraction:

-

Suspend the powdered plant material in a 0.05 M sulfuric acid solution.

-

Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure efficient extraction.

-

Alternatively, methanol can be used as the extraction solvent.

-

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant which contains the extracted PAs and PANOs.

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge. The PAs and PANOs will bind to the stationary phase.

-

Wash the cartridge with water and then methanol to remove impurities.

-

Elute the PAs and PANOs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).

-

-

Solvent Evaporation and Reconstitution:

Reduction of PANOs to Free Base PAs (Optional but common for analysis)

For certain analytical methods, particularly gas chromatography, it is necessary to reduce the polar N-oxides to their less polar tertiary alkaloid forms.

Protocol:

-

Acidification: Adjust the pH of the aqueous extract containing PANOs to approximately 2 with sulfuric acid.

-

Reduction: Add zinc dust to the acidified solution and stir for several hours (e.g., 20 hours). The zinc will reduce the N-oxides to their corresponding free bases.

-

Basification: After the reduction is complete, make the solution alkaline (pH ~9-10) with a base such as sodium carbonate.

-

Liquid-Liquid Extraction: Extract the free base PAs from the aqueous solution using an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude PA fraction.[7]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of this compound.

Typical HPLC-MS/MS Parameters:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored. A common precursor ion for this compound is [M+H]⁺ at m/z 414.2.[1][8]

Biosynthesis of Echimidine

The biosynthesis of Echimidine, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (retronecine) and the synthesis of the necic acid moiety (echimidinic acid). While not all enzymatic steps have been fully elucidated, the general pathway is understood.

The necine base, retronecine, is derived from polyamines. The biosynthesis is initiated by the enzyme homospermidine synthase , which catalyzes the formation of homospermidine from putrescine and spermidine.[3][7][9][10] Homospermidine then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine core.

The necic acid portion of Echimidine, echimidinic acid, is derived from the amino acid L-valine.[9] The final step in the biosynthesis is the esterification of the retronecine base with echimidinic acid, a reaction likely catalyzed by an acyltransferase . The resulting Echimidine is then oxidized to form this compound for storage within the plant.

Visualizations

Caption: Experimental workflow for this compound analysis.

References

- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]

- 2. Metabolic Profiling of Pyrrolizidine Alkaloids in Foliage of Two Echium spp. Invaders in Australia—A Case of Novel Weapons? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Echium plantagineum - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. bfr.bund.de [bfr.bund.de]

- 7. pnas.org [pnas.org]

- 8. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Echimidine N-oxide (CAS: 41093-89-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family, such as Echium plantagineum.[1][2] As the N-oxide form of the tertiary pyrrolizidine alkaloid echimidine, it is often the predominant form of this alkaloid in plants.[1][3] This technical guide provides an in-depth overview of this compound, summarizing its chemical and physical properties, biological activities, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a complex molecule with a distinct chemical structure that dictates its biological activity and analytical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 41093-89-4 | [2] |

| Molecular Formula | C₂₀H₃₁NO₈ | [2] |

| Molecular Weight | 413.46 g/mol | [2] |

| Melting Point | 165 °C | [2] |

| Appearance | Neat | [4] |

| Storage Temperature | -20°C | [4] |

| SMILES String | C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)--INVALID-LINK--O">C@@(C(C)(C)O)O)[O-] | |

| InChI Key | KDJGEXAPDZNXSD-KCFAIRMISA-N |

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, primarily its inhibitory effect on acetylcholinesterase and its potential hepatotoxicity.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. The reported IC₅₀ value for the acetylcholinesterase inhibitory activity of this compound is 0.347 mM.

Hepatotoxicity

Pyrrolizidine alkaloids and their N-oxides are well-known for their potential to cause liver damage. The toxicity of this compound is primarily due to its metabolic activation in the liver. In the gastrointestinal tract, gut microbiota can reduce this compound to its parent tertiary alkaloid, echimidine. Subsequently, in the liver, cytochrome P450 enzymes metabolize echimidine to highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and ultimately hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized method based on the widely used Ellman's assay for determining acetylcholinesterase activity and inhibition.

Materials:

-

This compound (test compound)

-

Acetylcholinesterase (AChE) from electric eel

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

-

Positive control (e.g., Eserine)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a 96-well plate, add in the following order:

-

25 µL of Tris-HCl buffer

-

50 µL of DTNB solution

-

25 µL of the test compound solution at various concentrations

-

25 µL of AChE solution

-

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per unit of time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hepatotoxicity Assay in Rat Hepatocytes (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound in primary rat hepatocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Primary rat hepatocytes

-

This compound

-

Cell culture medium (e.g., Williams' Medium E)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Positive control (e.g., Acetaminophen)

Procedure:

-

Isolate primary rat hepatocytes using a standard collagenase perfusion method.

-

Seed the hepatocytes in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to attach for 24 hours.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value can be determined from the dose-response curve.

Analytical Methods

The accurate quantification of this compound in various matrices is crucial for research and regulatory purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.[5]

Representative HPLC-MS/MS Method for Honey Samples

Sample Preparation:

-

Homogenize the honey sample.

-

Weigh 5 g of honey into a centrifuge tube.

-

Add 10 mL of an acidified aqueous solution (e.g., 0.1% formic acid in water) and vortex to dissolve the honey.

-

Perform a solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge to isolate the alkaloids.

-

Wash the cartridge with a non-eluting solvent.

-

Elute the alkaloids with an ammoniated organic solvent (e.g., 5% ammonia in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for HPLC analysis.

Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Conclusion

This compound is a pyrrolizidine alkaloid with significant biological activities that warrant further investigation. Its acetylcholinesterase inhibitory properties present a potential avenue for the development of new therapeutics for neurodegenerative disorders. However, its inherent hepatotoxicity, a characteristic of many pyrrolizidine alkaloids, necessitates careful toxicological evaluation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on this compound, contributing to a better understanding of its pharmacological and toxicological profiles. This knowledge is essential for harnessing its potential therapeutic benefits while mitigating its risks.

References

- 1. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Echimidine N-oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Boraginaceae family, has garnered significant attention in the scientific community. As with other PAs, its toxicological profile is of considerable interest due to the potential for human exposure through contaminated food sources and herbal remedies. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Executive Summary

This compound is classified as a hazardous substance, with safety data sheets indicating it is fatal if swallowed, in contact with skin, or if inhaled. Its toxicity is primarily attributed to its metabolic activation in the liver. The N-oxide form is considered a pro-toxin, which is metabolically reduced to its parent alkaloid, echimidine. Subsequent metabolism by cytochrome P450 enzymes generates reactive pyrrolic metabolites. These metabolites are responsible for the observed hepatotoxicity, which is a hallmark of pyrrolizidine alkaloid poisoning. The mechanism of toxicity involves the depletion of cellular glutathione and the formation of adducts with proteins and DNA, leading to cellular damage. While a specific No-Observed-Adverse-Effect Level (NOAEL) for this compound is not available, a 28-day oral toxicity study in rats established a NOAEL of 2.5 mg/kg body weight/day for its parent compound, echimidine.

Quantitative Toxicological Data

A critical aspect of understanding the toxic potential of any compound is the availability of quantitative data from toxicological studies. The following tables summarize the available data for this compound and its parent compound, echimidine.

| Acute Toxicity | Value | Species | Route of Administration | Reference |

| Oral LD50 (this compound) | Data Not Available | - | - | [1] |

| Dermal LD50 (this compound) | Data Not Available | - | - | [1] |

| Inhalation LC50 (this compound) | Data Not Available | - | - | [1] |

| Sub-chronic Toxicity | Value | Species | Duration | Route of Administration | Key Findings | Reference |

| NOAEL (Echimidine) | 2.5 mg/kg bw/day | Rat (Wistar) | 28 days | Oral (dietary) | No adverse effects observed at this dose. | [2][3] |

| In Vitro Activity | Value (IC50) | Assay | Target | Reference |

| This compound | 0.347 mM | Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | [4][5] |

| Echimidine and isomers fraction | 9.26 to 14.14 µg/mL | MTT Assay | Rat Primary Hepatocytes |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. This section outlines the protocols for key experiments relevant to the toxicological assessment of this compound.

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves the following steps:

-

Extraction: The plant material (e.g., Echium plantagineum) is extracted with a suitable solvent, such as methanol.

-

Reduction (Optional): To analyze the parent alkaloid, the N-oxides in the extract are often reduced to their tertiary amine bases using zinc dust in the presence of an acid (e.g., sulfuric acid).

-

Purification: The crude extract is subjected to various chromatographic techniques for purification. A common method is Centrifugal Partition Chromatography (CPC) followed by preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Hepatotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Primary hepatocytes or a relevant cell line (e.g., HepG2) are cultured in a 96-well plate.

-

Compound Exposure: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Genotoxicity Assessment

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[6]

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in rodents.

-

Animal Dosing: Animals (typically mice or rats) are administered this compound, usually via oral gavage or intraperitoneal injection.

-

Tissue Collection: At appropriate time points after dosing, bone marrow or peripheral blood is collected.

-

Slide Preparation and Staining: The collected cells are processed to prepare slides, which are then stained to visualize micronuclei in polychromatic erythrocytes.

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.[7]

Carcinogenicity Studies (OECD Guidelines)

Long-term carcinogenicity studies are conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Study Design: These are typically two-year studies in rodents (rats and mice).

-

Dose Selection: Multiple dose groups are used, including a high dose that is expected to produce some toxicity but not compromise survival, a low dose, and an intermediate dose.

-

Administration: The test substance is administered daily, usually in the diet or by gavage.

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development throughout the study.

-

Pathology: At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed to identify and characterize any tumors.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is intricately linked to its metabolic activation and subsequent interaction with cellular components. The following diagrams illustrate the key pathways involved.

Caption: Metabolic reduction of this compound to its parent alkaloid.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. This compound|CAS 41093-89-4|DC Chemicals [dcchemicals.com]

- 5. This compound - Lifeasible [lifeasible.com]

- 6. Mutagenicity of pyrrolizidine alkaloids in the Salmonella/mammalian-microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Echimidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism by which echimidine N-oxide inhibits acetylcholinesterase (AChE). This compound, a pyrrolizidine alkaloid found in various plant species, has garnered attention for its potential role as a modulator of cholinergic neurotransmission. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes the key molecular interactions and potential signaling implications.

Quantitative Data Summary

This compound demonstrates inhibitory activity against acetylcholinesterase. The following table summarizes the key quantitative measure of its potency.

| Compound | Target Enzyme | IC50 Value (mM) | Source |

| This compound | Acetylcholinesterase (AChE) | 0.347 | [Benamar et al., 2017][1] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The reported value for this compound suggests moderate inhibitory potency.

Mechanism of Action: Molecular Interactions

Computational studies involving molecular docking have provided insights into the putative binding mode of this compound within the active site of acetylcholinesterase. These studies suggest that the inhibitory activity is a result of direct interaction with key amino acid residues in the enzyme's active site gorge.

Binding Site and Key Residues

Molecular docking simulations indicate that this compound likely binds within the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. While the precise binding energy and a comprehensive list of all interacting residues are not detailed in publicly available literature, computational models suggest interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.

A visual representation of the proposed interaction is provided below.

Caption: Proposed binding of this compound to the AChE active site.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modified Ellman's method. While the specific parameters from the primary literature are not fully available, a general protocol is outlined below.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

This compound (test compound)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following in order:

-

Phosphate buffer

-

AChE solution

-

Various concentrations of this compound solution (or solvent for control)

-

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Add DTNB to the wells.

-

Measure the absorbance of the yellow-colored product (TNB) at a specific wavelength (typically 412 nm) at regular intervals for a set duration.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro AChE inhibition assay.

Kinetic Analysis of Inhibition

Due to a lack of publicly available experimental data, the precise kinetic mechanism of AChE inhibition by this compound has not been elucidated. The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would typically be determined by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

A theoretical representation of how different inhibition types would appear on a Lineweaver-Burk plot is provided below. Further experimental investigation is required to determine which of these models applies to this compound.

Caption: Theoretical Lineweaver-Burk plots for different inhibition types.

Potential Signaling Pathways and Broader Implications

The inhibition of acetylcholinesterase by this compound has direct implications for cholinergic signaling. By preventing the breakdown of acetylcholine, this compound can lead to an accumulation of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

While specific studies on the downstream signaling effects of this compound are limited, it is known that pyrrolizidine alkaloids can exert neurotoxic effects. Some studies suggest that certain pyrrolizidine alkaloids may also interact with muscarinic acetylcholine receptors, which could lead to a more complex modulation of cholinergic pathways. The potential for off-target effects and the broader impact on neuronal signaling pathways warrant further investigation.

Caption: Potential impact of this compound on cholinergic signaling.

Conclusion and Future Directions

This compound is a moderate inhibitor of acetylcholinesterase, likely acting through direct binding to the enzyme's active site. While the foundational quantitative data and a putative binding model exist, a significant gap remains in the detailed understanding of its inhibitory mechanism.

Future research should focus on:

-

Elucidating the precise kinetic mechanism of AChE inhibition through comprehensive enzyme kinetic studies.

-

Validating the molecular docking predictions with experimental techniques such as X-ray crystallography of the AChE-echimidine N-oxide complex.

-

Investigating the downstream effects of this compound-induced AChE inhibition on neuronal signaling pathways and assessing its potential for neurotoxicity.

A more complete understanding of these aspects is crucial for evaluating the therapeutic potential and toxicological risks associated with this compound and other related pyrrolizidine alkaloids.

References

The In Vivo Metabolic Fate of Echimidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA) found in various plant species, represents a significant toxicological concern due to its potential for bioactivation to hepatotoxic metabolites. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). A critical initial step in its bioactivation is the reduction of the N-oxide back to its tertiary amine parent, Echimidine, a reaction primarily mediated by intestinal microbiota and hepatic enzymes. Subsequent metabolic activation of Echimidine by hepatic cytochrome P450 (CYP) enzymes leads to the formation of highly reactive dehydropyrrolizidine alkaloid (DHPA) metabolites. These electrophilic intermediates can form covalent adducts with cellular macromolecules, such as proteins and DNA, precipitating cellular damage, genotoxicity, and, most notably, hepatotoxicity. This guide details the metabolic pathways, presents relevant experimental protocols for studying PA metabolism in vivo, and discusses the analytical methodologies for the quantification of this compound and its metabolites. While specific quantitative in vivo ADME data for this compound is limited in publicly available literature, this guide provides illustrative data from analogous PAs to offer a comparative perspective on their pharmacokinetic profiles.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide. Human and livestock exposure to these compounds through contaminated food, herbal remedies, and forage can lead to severe health issues, most notably hepatotoxicity characterized by hepatic sinusoidal obstruction syndrome (HSOS). PAs often exist in plants as both the tertiary amine free base and the corresponding N-oxide. While PA N-oxides are generally less toxic than their parent alkaloids, they can be readily converted back to the toxic tertiary amine form in vivo, making them a significant pro-toxin.[1]

This compound is a notable PA N-oxide found in plants of the Boraginaceae family, such as Echium plantagineum.[2] Understanding its metabolic journey within a biological system is crucial for accurate risk assessment and the development of potential therapeutic interventions for PA-induced toxicity. This guide synthesizes the current knowledge on the in vivo metabolic fate of this compound, with a focus on the key biotransformation steps that lead to its toxicity.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process involving both detoxification and bioactivation pathways. The balance between these pathways determines the ultimate toxic potential of the compound.

Reductive Bioactivation to Echimidine

The primary and most critical step in the bioactivation of this compound is its reduction to the parent tertiary alkaloid, Echimidine. This reaction is catalyzed by two main systems:

-

Intestinal Microbiota: The anaerobic environment of the gut provides a fertile ground for microbial reductases to efficiently convert this compound to Echimidine, particularly following oral ingestion.[1]

-

Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, along with other hepatic reductases, can also facilitate the reduction of the N-oxide.[1]

Hepatic Metabolism of Echimidine

Once formed, Echimidine undergoes extensive metabolism in the liver, primarily through two competing pathways:

-

Detoxification Pathways:

-

N-oxidation: The tertiary amine of Echimidine can be re-oxidized back to this compound by hepatic CYPs and flavin-containing monooxygenases (FMOs). This is generally considered a detoxification step as the N-oxide is more water-soluble and more readily excreted.

-

Hydrolysis: The ester linkages in Echimidine can be cleaved by esterases to yield the necine base (retronecine) and the necic acid moieties. These hydrolysis products are generally less toxic and more easily excreted.

-

-

Toxicating Pathway (Bioactivation):

-

Dehydrogenation: The critical step leading to toxicity is the CYP-mediated dehydrogenation of the pyrrolizidine nucleus of Echimidine to form highly reactive electrophilic pyrrolic esters, commonly referred to as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic metabolites.[3]

-

Adduct Formation: These reactive DHPAs can covalently bind to cellular nucleophiles, including proteins and DNA, forming adducts.[4][5] The formation of these adducts is believed to be the primary mechanism of PA-induced cytotoxicity, genotoxicity, and carcinogenicity.[6]

-

dot

Caption: Metabolic pathway of this compound in vivo.

Quantitative Data on In Vivo Metabolic Fate

Table 1: Illustrative Pharmacokinetic Parameters of Usaramine and its N-oxide Metabolite in Male vs. Female Rats Following a Single Intravenous (1 mg/kg) or Oral (10 mg/kg) Dose of Usaramine. [7]

| Parameter | Route | Sex | Usaramine | Usaramine N-oxide |

| Cmax (ng/mL) | IV | Male | 1280 ± 223 | 102 ± 18 |

| Female | 2247 ± 369 | 15.6 ± 3.8 | ||

| Oral | Male | 316 ± 48 | 202 ± 36 | |

| Female | 693 ± 98 | 25.0 ± 4.9 | ||

| AUC0-t (ng/mL*h) | IV | Male | 363 ± 65 | 172 ± 32 |

| Female | 744 ± 122 | 30.7 ± 7.4 | ||

| Oral | Male | 1960 ± 208 | 1637 ± 246 | |

| Female | 6073 ± 488 | 300 ± 62 | ||

| Clearance (L/h/kg) | IV | Male | 2.77 ± 0.50 | - |

| Female | 1.35 ± 0.19 | - | ||

| Oral Bioavailability (%) | Oral | Male | 54.0 | - |

| Female | 81.7 | - |

Data are presented as mean ± SD. This table is illustrative and shows data for Usaramine, not this compound.

Table 2: Illustrative Urinary Excretion of N-methyl-2-pyrrolidone (NMP) and its Metabolites in Rats Following a Single Oral Dose. [8]

| Compound | Dose (125 mg/kg) - % of Dose | Dose (500 mg/kg) - % of Dose |

| NMP | 2.5 | 2.1 |

| 5-HNMP | 48 | 48 |

| 2-HMSI | 2.2 | 4.8 |

| Total Recovery | 53 | 59 |

This table is illustrative and shows data for NMP, a structurally different compound, to exemplify the type of quantitative excretion data that is determined in metabolic studies.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the in vivo study of this compound metabolism. These protocols are based on established methods for other PAs and can be adapted for this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, Echimidine, in rats following intravenous and oral administration.

dot

Caption: Experimental workflow for a rodent pharmacokinetic study.

Materials:

-

Male and female Sprague-Dawley or Wistar rats (8-10 weeks old)

-

This compound (analytical standard)

-

Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)

-

Heparinized or EDTA-coated collection tubes

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the study.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.

-

Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) dissolved or suspended in a suitable vehicle by oral gavage.

-

-

Sample Collection:

-

Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Place blood samples into heparinized or EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentrations of this compound and Echimidine in the plasma samples using a validated LC-MS/MS method (see section 4.3).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using appropriate software.

-

In Vivo Tissue Distribution and Excretion Study

Objective: To determine the distribution of this compound and its metabolites in various tissues and their excretion in urine and feces.

Materials:

-

Male Sprague-Dawley rats

-

This compound (radiolabeled, e.g., with ³H or ¹⁴C, if available for quantitative analysis)

-

Metabolic cages for separate collection of urine and feces

-

Surgical tools for tissue collection

-

Homogenizer

-

Liquid scintillation counter (for radiolabeled studies) or LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral or intravenous dose of this compound to rats.

-

Sample Collection:

-

House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).

-

At predetermined time points post-dose, euthanize the animals and collect tissues of interest (e.g., liver, kidneys, lungs, spleen, brain, and gastrointestinal tract).

-

-

Sample Processing:

-

Urine and Feces: Measure the volume of urine and the weight of feces. Homogenize the feces in a suitable solvent.

-

Tissues: Weigh the collected tissues and homogenize them in an appropriate buffer.

-

-

Sample Analysis:

-

For radiolabeled studies, determine the total radioactivity in aliquots of plasma, urine, feces, and tissue homogenates using a liquid scintillation counter.

-

For non-radiolabeled studies, extract the analytes from the matrices and quantify this compound and its metabolites using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the administered dose recovered in urine, feces, and each tissue.

-

Determine the concentration of the parent compound and its metabolites in each tissue at different time points.

-

Analytical Method: LC-MS/MS for Quantification in Biological Matrices

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and Echimidine in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar PA not present in the sample).

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, Echimidine, and the internal standard need to be determined by infusion of the pure compounds.

Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Conclusion

The in vivo metabolic fate of this compound is a complex process initiated by its reduction to the parent alkaloid, Echimidine, primarily by the gut microbiota and hepatic enzymes. Subsequent hepatic bioactivation of Echimidine to reactive pyrrolic metabolites is the key event leading to its characteristic hepatotoxicity. While detailed quantitative in vivo ADME data for this compound remains to be fully elucidated in the public domain, the established metabolic pathways for pyrrolizidine alkaloids and the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate its toxicokinetics and assess its potential risks. Further studies focusing on the quantitative tissue distribution and excretion of this compound and its metabolites are warranted to refine our understanding of its in vivo behavior and to improve risk assessment models for this important phytotoxin.

References

- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Echimidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echimidine N-oxide, a prominent pyrrolizidine alkaloid, has garnered significant attention within the scientific community due to its widespread occurrence in various plant species and its notable biological activities, including hepatotoxicity and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the history of its discovery and isolation, from early pioneering work to modern chromatographic techniques. It details the experimental protocols for its extraction and purification, presents key quantitative data in a structured format, and illustrates the logical workflows and biological pathways associated with this compound through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, toxicology, and drug development.

Introduction

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid echimidine. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by an estimated 3% of the world's flowering plants, predominantly in the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores.[1] this compound, along with its free base form, is most notably found in various species of the Echium genus, such as Echium plantagineum (Paterson's Curse or Salvation Jane).[1][2][3]

The N-oxide form of PAs is generally more water-soluble than the corresponding free base and is often the predominant form in the plant.[4] While initially considered less toxic, it is now understood that PA N-oxides can be reduced back to the toxic tertiary alkaloids by gut microflora and liver enzymes, thus contributing to the overall toxicity profile.[5][6] The toxic effects of echimidine and its N-oxide are primarily associated with hepatotoxicity, mediated through the formation of reactive pyrrolic metabolites in the liver.[4][7] Additionally, this compound has demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in neurotransmission, suggesting potential applications in neurodegenerative disease research.[8][9]

This guide will delve into the historical context of the discovery of echimidine and the subsequent recognition of its N-oxide form, provide detailed methodologies for its isolation and analysis, summarize important quantitative data, and visualize key processes and pathways.

History of Discovery and Isolation

The journey to identifying this compound began with the characterization of its parent alkaloid, echimidine.

-

1956: First Isolation of Echimidine: The first documented isolation of echimidine was reported by C.C.J. Culvenor from Echium plantagineum L.[10][11] In this seminal work, two new alkaloids, echiumine and echimidine, were identified. The structure of echimidine was elucidated as a diester of the necine base retronecine.[10][11]

-

1970s: Recognition of Pyrrolizidine Alkaloid N-oxides: The significance of the N-oxide forms of pyrrolizidine alkaloids was brought to the forefront through the work of A.R. Mattocks in the early 1970s.[12][13] His research highlighted the widespread occurrence of these N-oxides in plants and their contribution to the overall toxicity, as they could be metabolized back to the hepatotoxic tertiary alkaloids.[12][13][14]

-

Modern Isolation and the Challenge of Isomers: More recent research has focused on refining the isolation and analytical techniques for this compound. A significant challenge in the analysis of echimidine and its N-oxide is the co-elution with its structural isomers, echihumiline and hydroxymyoscorpine, under standard acidic HPLC conditions.[2][15] This discovery underscored the importance of developing more sophisticated analytical methods to accurately quantify these individual alkaloids.[2] Modern techniques now employ methods that can resolve these isomers, providing a more accurate understanding of the alkaloidal composition of plant extracts.[2]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in Table 1. Quantitative data related to its biological activity and occurrence are presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41093-89-4 | [1][16] |

| Molecular Formula | C₂₀H₃₁NO₈ | [1][16] |

| Molecular Weight | 413.46 g/mol | [1][17] |

| Melting Point | 165 °C | [17] |

| Appearance | Not specified in searches | |

| Solubility | Higher water solubility than echimidine | [4] |

| Storage Temperature | < -15 °C | [17] |

Table 2: Quantitative Data for this compound

| Parameter | Value | Details | Reference(s) |

| Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.347 mM | In vitro assay | [8][9] |

| Hepatotoxicity (Echimidine) | IC₅₀ = 13.79 µg/mL | In rat hepatocyte primary culture cells | [2] |

| Hepatotoxicity (Echimidine Isomer Mix) | IC₅₀ = 14.14 µg/mL | In rat hepatocyte primary culture cells | [2] |

| Relative Abundance in E. plantagineum | ~90% as N-oxide | Before zinc reduction of plant extract | [2][18][19] |

| Concentration in E. vulgare Pollen | 8,000 - 14,000 ppm (total PAs) | This compound is a major component | [20] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from plant material, primarily Echium plantagineum.

Extraction and Isolation

The following protocol is a composite of modern techniques described in the literature.[2][15]

-

Plant Material Preparation: Aerial parts of Echium plantagineum are collected, dried, and ground into a fine powder.

-

Methanol Extraction: The powdered plant material is extracted with methanol (MeOH). The solvent is then removed under reduced pressure to yield an oleoresin.

-

Defatting: The oleoresin is partitioned between n-hexane-MeOH-water (10:9:1) to remove lipids and other nonpolar compounds. The lower, more polar phase containing the alkaloids is retained.

-

Acid-Base Extraction:

-

The polar phase is concentrated to remove organic solvents and then diluted with water.

-

The aqueous solution is acidified to pH 2 with 50% sulfuric acid (H₂SO₄).

-

This acidic solution is then washed with an organic solvent like ethyl acetate to remove any remaining neutral or weakly basic impurities.

-

-

Reduction of N-oxides (Optional but common for total alkaloid analysis):

-

To the acidic aqueous phase, an excess of zinc dust is added with stirring. This reduces the pyrrolizidine alkaloid N-oxides to their corresponding free bases. The reaction progress can be monitored by changes in pH.

-

After the reduction is complete, the solution is made alkaline with sodium carbonate (Na₂CO₃).

-

The free base alkaloids are then extracted from the alkaline aqueous solution into ethyl acetate.

-

The ethyl acetate is evaporated to yield a crude mixture of pyrrolizidine alkaloids.

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

The crude alkaloid mixture is subjected to CPC.

-

A typical biphasic solvent system consists of chloroform as the mobile phase and a citrate buffer (e.g., pH 5.6) as the stationary phase.

-

This step allows for the separation of different alkaloid fractions, such as the echimidine fraction from the echiumine fraction.

-

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

The echimidine-containing fraction from CPC is further purified by preparative HPLC.

-

A C18 column is commonly used with a mobile phase such as a lithium phosphate buffer at a controlled pH (e.g., 7.2) to achieve high purity of the isolated alkaloids.

-

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for the detection and quantification of this compound.

-

Chromatography:

-

Column: A "core-shell" reverse-phase C18 column (e.g., Kinetex EVO C18) is effective for separating echimidine and its isomers.[2]

-

Mobile Phase: A gradient elution is typically used with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2] The pH of the mobile phase is critical for the resolution of isomers.

-

Detection: A Diode Array Detector (DAD) can be used for UV detection, but mass spectrometry is required for definitive identification and quantification.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI) is commonly used.

-

Analysis: Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. The fragmentation pattern of this compound provides characteristic product ions that can be used for its selective detection in complex mixtures.

-

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

General Biosynthetic Pathway of Pyrrolizidine Alkaloids

Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to this compound.

Experimental Workflow for Isolation and Analysis

References

- 1. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes [mdpi.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]

- 6. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. connectsci.au [connectsci.au]

- 12. The occurrence and analysis of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatotoxic effects due to pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estimation of metabolites of pyrrolizidine alkaloids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]

- 18. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Echimidine N-oxide and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of echimidine N-oxide and its co-eluting isomers. The accurate identification and quantification of these pyrrolizidine alkaloids (PAs) are critical due to their potential hepatotoxicity and implications for food safety, particularly in products like honey and herbal preparations.

Introduction to this compound and Its Isomeric Challenge

This compound is a naturally occurring pyrrolizidine alkaloid N-oxide predominantly found in plant species of the Boraginaceae family, such as Echium plantagineum.[1][2] As the oxidized form of the parent alkaloid echimidine, it is often the predominant state within plant tissues.[1] A significant analytical challenge arises from the co-occurrence of this compound with two of its C-7 isomers: echihumiline N-oxide and hydroxymyoscorpine N-oxide.[1][3]

Under standard analytical conditions, particularly acidic High-Performance Liquid Chromatography (HPLC), these three isomers exhibit nearly identical chromatographic behavior and appear as a single peak.[1][3] This co-elution phenomenon can lead to a significant overestimation of this compound content, obscuring the true alkaloidal profile and potentially impacting toxicological assessments.[1][3][4] Therefore, specialized methods are required for their successful separation and individual characterization.

Experimental Protocols for Isolation, Separation, and Elucidation

The structural elucidation of these isomers requires a multi-step approach involving extraction, chemical modification (reduction), chromatographic separation, and spectroscopic analysis.

A robust extraction method is the foundation for accurate analysis. The following protocol is a general guideline for extracting pyrrolizidine alkaloids and their N-oxides from plant matter.

Protocol for Extraction and Reduction:

-

Extraction: The plant material (e.g., from Echium plantagineum) is typically extracted with a polar solvent. Methanol is commonly used.[3][5] The resulting extract contains a mixture of PAs and their N-oxides, with the N-oxide form often accounting for up to 90% of the total.[3]

-

N-oxide Reduction (Optional but recommended for initial isolation): To simplify the alkaloidal profile and facilitate purification, the N-oxides are often reduced to their corresponding parent alkaloids.

-

Purification: The crude alkaloid mixture can be subjected to further purification steps, such as Centrifugal Partition Chromatography (CPC), to produce a fraction enriched with echimidine and its isomers before final analysis.[3]

The separation of the C-7 isomers is the most critical step. Standard acidic HPLC conditions fail to resolve them; however, optimized methods using neutral to basic pH have proven successful.[1][3]

Optimized HPLC Protocol:

-

Column: A core-shell reversed-phase column is recommended for its superior selectivity and efficiency. Kinetex Evolution C18 columns have demonstrated excellent performance for this separation.[1][3]

-

Mobile Phase:

-

To achieve baseline resolution of the isomers, neutral to slightly basic conditions (pH 6.8 or higher) are essential.[1][3] This is because protonation of the nitrogen centers under acidic conditions reduces the chromatographic selectivity between the isomers.[1]

-

A common mobile phase consists of a binary gradient system using water-acetonitrile or water-methanol combinations.[1] For preparative HPLC, a buffer like lithium phosphate (e.g., 32 mM, pH 7.2) can be effective.[3]

-

-

Detection: Detection is typically performed using a mass spectrometer coupled to the HPLC system (LC-MS).

High-resolution mass spectrometry is indispensable for confirming the molecular formula and differentiating between the isomers based on their fragmentation patterns.

LC-MS/MS Protocol:

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical approach.[1] For high accuracy, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is used.[1]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[6][7]

-

Analysis:

-

The molecular ion [M+H]⁺ for this compound and its isomers appears at a mass-to-charge ratio (m/z) of 414.2122, confirming the molecular formula C20H31NO8.[1][8]

-

The reduced parent alkaloids (echimidine, echihumiline, hydroxymyoscorpine) show an [M+H]⁺ signal at m/z 398.[3][9]

-

While the isomers have identical molecular weights, their fragmentation patterns in tandem MS (MS²) differ due to the structural variations in their ester side chains (angeloyl, senecioyl, tigloyl moieties).[1] These necic acid-specific fragments allow for the individual identification of each component, even in unresolved peaks.[1]

-

NMR spectroscopy provides the definitive structural information required to unambiguously identify each isomer.

NMR Analysis Protocol:

-

Sample Preparation: The purified fractions of each separated isomer (obtained from preparative HPLC) are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).[3]

-

Structural Elucidation:

-

The ¹H and ¹³C chemical shifts are compared against published data.[3]

-

Key differentiating signals are found in the ester side-chain moieties. For example, the chemical shifts of the olefinic protons and the methyl groups are characteristic of the senecioic acid ester in echihumiline versus the angelic acid ester in echimidine.[3]

-

HMBC correlations are crucial for confirming the connectivity between the pyrrolizidine core and the specific ester side chains.[3]

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its related isomers.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₀H₃₁NO₈ | [1][7][10] |

| Molecular Weight | ~413.46 g/mol | [10][11][12] |

| Monoisotopic Mass | 413.20496695 Da | [7] |

| [M+H]⁺ (N-Oxide) | 414.2122 m/z | [1][7][8] |

| [M+H]⁺ (Reduced Alkaloid) | 398 m/z | [3][9] |

| Detection Limit (HPLC-MS/MS) | 1 to 3 µg/kg (in honey, tea) | [1] |

Table 2: Hepatotoxicity Data (in Rat Hepatocyte Primary Culture)

| Compound / Mixture | Mean IC₅₀ Value | Source(s) |

| Echimidine (isolated) | 13.79 µg/mL | [3][9] |

| Mixture of 3 Isomers | 14.14 µg/mL | [3][9] |

| Echiumine | 7.47 µg/mL | [3][9] |

Visualization of Workflows and Relationships

Diagrams created using Graphviz DOT language illustrate the analytical workflow and the isomeric relationships.

Conclusion

The successful structural elucidation of this compound and its isomers, echihumiline N-oxide and hydroxymyoscorpine N-oxide, is a complex analytical task that hinges on overcoming their co-elution under standard chromatographic conditions. The integrated use of optimized HPLC with a neutral-to-basic mobile phase, high-resolution mass spectrometry for detection and fragmentation analysis, and NMR spectroscopy for definitive structural confirmation is essential. This rigorous, multi-technique approach ensures the accurate identification and quantification of each isomer, which is paramount for reliable toxicological assessment and regulatory compliance in food and herbal products.

References

- 1. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C20H31NO8 | CID 76334042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analysis of Pyrrolizidine Alkaloids in Stingless Bee Honey and Identification of a Botanical Source as Ageratum conyzoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 41093-89-4 | FE161549 | Biosynth [biosynth.com]

- 12. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

An In-depth Technical Guide to Echimidine N-oxide: Molecular Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echimidine N-oxide, a naturally occurring pyrrolizidine alkaloid, has garnered significant interest within the scientific community due to its dual nature as a potential therapeutic agent and a potent toxin. This technical guide provides a comprehensive overview of the fundamental molecular characteristics of this compound, its notable biological activities, and detailed experimental protocols for its study. The primary focus is on its role as an acetylcholinesterase inhibitor and its mechanisms of hepatotoxicity. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and toxicology.

Core Molecular Data

This compound is characterized by the molecular formula C₂₀H₃₁NO₈ and a molecular weight of approximately 413.46 g/mol [1][2][3][4][5]. It is the N-oxide form of the pyrrolizidine alkaloid echimidine[6].

| Property | Value | References |

| Molecular Formula | C₂₀H₃₁NO₈ | [1][2][3][4][5] |

| Molecular Weight | ~413.46 g/mol | [1][2][3][4][5] |

| CAS Number | 41093-89-4 | [1][2][3][4] |

| Class | Pyrrolizidine Alkaloid N-oxide | [1][3][7] |

| Natural Sources | Echium species (e.g., Echium vulgare, Echium plantagineum), Symphytum species | [3][7][8] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily its inhibition of acetylcholinesterase and its pronounced hepatotoxicity.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. The compound demonstrates an IC₅₀ value of 0.347 mM for AChE inhibition[3][4][7][9]. The proposed mechanism involves the binding of this compound to the active site of AChE, thereby preventing the hydrolysis of acetylcholine[7].

Hepatotoxicity and Metabolic Activation Pathway

This compound is a recognized hepatotoxic pyrrolizidine alkaloid[5]. The toxicity is not exerted by the molecule itself but rather through its metabolic activation. The pathway begins with the reduction of the N-oxide in the gut and liver to its corresponding pyrrolizidine alkaloid, echimidine. Subsequently, hepatic cytochrome P450 enzymes metabolize echimidine into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs)[10][11]. These reactive metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and ultimately, hepatotoxicity[10].

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Varying concentrations of this compound or a positive control (e.g., donepezil). For the control group, add the solvent used to dissolve the test compound.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme[12].

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value of this compound.

Cell Viability Assay for Hepatotoxicity (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known hepatotoxin as a positive control[2][13].

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of the purple solution at a wavelength between 540 and 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for this compound.

Conclusion

This compound presents a fascinating case study in phytochemistry and pharmacology. Its ability to inhibit acetylcholinesterase opens avenues for neuroprotective drug discovery, while its inherent hepatotoxicity underscores the critical importance of understanding the metabolic fate of natural compounds. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other pyrrolizidine alkaloids. Further research is warranted to fully elucidate its mechanisms of action and to explore potential modifications that could enhance its therapeutic properties while mitigating its toxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation of Echimidine and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. scbt.com [scbt.com]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. Buy (+)-Echimidine N-Oxide | 41093-89-4 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound|CAS 41093-89-4|DC Chemicals [dcchemicals.com]

- 10. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Echimidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echimidine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family.[1] As the N-oxide form of echimidine, it is a significant compound of interest in toxicology, pharmacology, and drug development due to its potential hepatotoxicity and other biological activities.[2] This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with detailed experimental protocols and relevant biological pathways.

Mass Spectrometry (MS) Data